molecular formula C20H24BFO3 B1489587 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246843-54-7

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1489587
CAS No.: 2246843-54-7
M. Wt: 342.2 g/mol
InChI Key: LPYKFDVNCVYDHI-UHFFFAOYSA-N
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Description

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 4-(4-Fluoro-2-methylbenzyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound is primarily used in Suzuki–Miyaura coupling reactions, where it undergoes transmetalation with palladium catalysts. The reaction conditions are generally mild, and the compound is stable under these conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic moleculesIndustrially, it is used in the production of materials with specific properties, such as polymers and advanced materials .

Mechanism of Action

The mechanism of action of this compound in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond. The molecular targets are typically organic halides or triflates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar compounds to 2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters like bis(pinacolato)diboron and 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. What sets this compound apart is its unique structure, which imparts specific reactivity and stability in Suzuki–Miyaura coupling reactions .

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-14-12-17(22)9-6-15(14)13-23-18-10-7-16(8-11-18)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKFDVNCVYDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-((4-Fluoro-2-methylbenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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